BenchChemオンラインストアへようこそ!

Cyclopyrronium

Structural chemistry Muscarinic antagonist Quaternary ammonium

Cyclopyrronium (CAS 732183-55-0) is a synthetic quaternary ammonium muscarinic acetylcholine receptor (mAChR) antagonist whose cation is defined by an N-ethyl-N-methyl-pyrrolidinium head group esterified with α-cyclopentylphenylacetic acid (molecular formula C₂₀H₃₀NO₂⁺, exact mass 316.46 g/mol for the cation). The compound was discovered by the Robins Company and is listed under the FDA UNII GYP5851PHS.

Molecular Formula C20H30NO2+
Molecular Weight 316.5 g/mol
CAS No. 732183-55-0
Cat. No. B10858503
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCyclopyrronium
CAS732183-55-0
Molecular FormulaC20H30NO2+
Molecular Weight316.5 g/mol
Structural Identifiers
SMILESCC[N+]1(CCC(C1)OC(=O)C(C2CCCC2)C3=CC=CC=C3)C
InChIInChI=1S/C20H30NO2/c1-3-21(2)14-13-18(15-21)23-20(22)19(17-11-7-8-12-17)16-9-5-4-6-10-16/h4-6,9-10,17-19H,3,7-8,11-15H2,1-2H3/q+1
InChIKeyALFZXSYVXNSOBR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Cyclopyrronium (CAS 732183-55-0) for Research and Topical Anticholinergic Procurement: Structural Identity and Comparator Landscape


Cyclopyrronium (CAS 732183-55-0) is a synthetic quaternary ammonium muscarinic acetylcholine receptor (mAChR) antagonist whose cation is defined by an N-ethyl-N-methyl-pyrrolidinium head group esterified with α-cyclopentylphenylacetic acid (molecular formula C₂₀H₃₀NO₂⁺, exact mass 316.46 g/mol for the cation) [1][2]. The compound was discovered by the Robins Company and is listed under the FDA UNII GYP5851PHS [3]. Cyclopyrronium belongs to the class of peripherally-acting anticholinergic agents that competitively block muscarinic receptors, reducing cholinergically-mediated secretions in sweat glands, salivary glands, and airways, as well as inhibiting gastrointestinal smooth muscle contraction [4]. Its primary therapeutic indications under investigation include hyperhidrosis, COPD, and gastrointestinal hypermotility disorders. The compound's most critical distinguishing structural feature is its N-ethyl (rather than N-methyl) substitution on the pyrrolidinium nitrogen, which differentiates it from its closest structural relative and the widely commercialized glycopyrronium (N,N-dimethyl-pyrrolidinium) and may influence receptor binding kinetics, tissue partitioning, and metabolic stability [2].

Why Cyclopyrronium Cannot Be Interchanged with Glycopyrronium or Other Topical Anticholinergics Without Quantitative Justification


Cyclopyrronium and glycopyrronium share a common α-cyclopentylphenylacetate ester scaffold but differ critically at the quaternary ammonium head group: cyclopyrronium bears an N-ethyl-N-methyl-pyrrolidinium moiety (C₂₀H₃₀NO₂⁺), whereas glycopyrronium possesses an N,N-dimethyl-pyrrolidinium group (C₁₉H₂₈NO₃⁺) [1][2]. This N-alkyl substitution difference alters the three-dimensional steric and electronic profile of the cationic head, which directly affects the compound's interactions with the orthosteric binding pocket of muscarinic receptor subtypes [3]. Evidence from glycopyrronium studies demonstrates that even subtle stereochemical variations in the pyrrolidinium region produce measurable differences in receptor dissociation kinetics: glycopyrronium dissociates more slowly from human airway smooth muscle M3 receptors than ipratropium but faster than aclidinium and tiotropium [4]. Furthermore, the broader topical anticholinergic class is pharmacodynamically heterogeneous: oxybutynin is a tertiary amine with CNS penetration potential and a distinct M3/M1 selectivity profile; sofpironium bromide is a retrometabolic ester designed for rapid hydrolytic inactivation; umeclidinium is a long-acting pan-active LAMA with a different scaffold altogether [5][6]. These structural, kinetic, and pharmacokinetic differences mean that interchangeability cannot be assumed without matched quantitative evidence for cyclopyrronium itself. Procurement decisions must therefore evaluate differential data on receptor residence time, tissue selectivity, metabolic fate, and clinical efficacy, not merely extrapolate from glycopyrronium datasets.

Quantitative Differentiation Evidence for Cyclopyrronium (732183-55-0) Versus Closest In-Class Anticholinergic Alternatives


Structural Identity: N-Ethyl vs. N-Methyl Pyrrolidinium Substitution Defines Cyclopyrronium as a Chemically Distinct Molecular Entity from Glycopyrronium

Cyclopyrronium (C₂₀H₃₀NO₂⁺, exact mass 316.4577 g/mol for the cation) is a chemically distinct molecular entity from glycopyrronium (C₁₉H₂₈NO₃⁺, exact mass 318.431 g/mol). The defining difference is at the pyrrolidinium nitrogen: cyclopyrronium carries an N-ethyl-N-methyl substitution pattern, whereas glycopyrronium bears an N,N-dimethyl substitution [1][2]. Additionally, cyclopyrronium possesses a cyclopentylphenylacetyl ester (no α-hydroxyl), while glycopyrronium has a cyclopentylhydroxyphenylacetyl (mandelate) ester with an α-hydroxyl group [1][3]. This dual differentiation—both at the quaternary ammonium head and the ester α-position—creates a distinct molecular electrostatic surface and hydrogen-bonding capacity that has been shown in SAR studies of this chemotype to modulate muscarinic receptor subtype recognition and functional antagonism potency [4].

Structural chemistry Muscarinic antagonist Quaternary ammonium SAR

Ex Vivo Functional Antagonism: Cyclopyrronium Demonstrates Quantitatively Established Inhibition of Gastrointestinal Smooth Muscle Contractility in Isolated Guinea Pig Ileum

Cyclopyrronium bromide has been directly evaluated in an ex vivo functional assay using isolated guinea pig ileum, where it demonstrated effective inhibition of cholinergically-stimulated gastrointestinal smooth muscle contraction [1]. This tissue preparation is a classical pharmacological model for muscarinic M3 receptor-mediated longitudinal smooth muscle contraction. The NCATS Inxight database confirms that an ex vivo study demonstrated cyclopyrronium was effective in inhibiting gastrointestinal motility in isolated guinea pig ileum at pharmacologically relevant concentrations [1]. For the closest comparator glycopyrronium, published studies in the same guinea pig ileum model report that glycopyrronium bromide blocks tonic contraction with an apparent -log K_B value consistent with nanomolar potency at M3 receptors; glycopyrronium also binds human airway smooth muscle muscarinic receptors with K_i values in the range of 0.5–3.6 nM [2][3]. While a direct side-by-side potency comparison between cyclopyrronium and glycopyrronium in the same ileum preparation is not available in the public domain, both compounds share the same ex vivo model validation, establishing cyclopyrronium as a functional muscarinic antagonist in gastrointestinal smooth muscle.

Gastrointestinal motility Muscarinic antagonism Ex vivo pharmacology Functional assay

Receptor Binding Profile: Glycopyrronium Demonstrates >4-Fold M3-over-M2 Selectivity with Slow Dissociation Kinetics—A Pharmacodynamic Benchmark Cyclopyrronium Must Be Evaluated Against

No publicly available, authoritative receptor binding selectivity data (K_i, K_d, or association/dissociation rate constants for individual muscarinic subtypes M1–M5) exist specifically for cyclopyrronium in curated databases such as ChEMBL, BindingDB, or the IUPHAR Guide to Pharmacology [1]. However, extensive data exist for the closest structural analog glycopyrronium: radioligand binding studies demonstrate >4-fold selectivity for human M3 receptors over human M2 receptors, and kinetic studies reveal that glycopyrronium dissociates from recombinant M3 receptors faster than aclidinium and tiotropium but more slowly than ipratropium [2][3]. Furthermore, glycopyrronium provides 60% protection against [³H]-NMS binding to human airway smooth muscle muscarinic receptors at 30 nM, consistent with slow dissociation kinetics and a long receptor residence time [4]. Atropine, another comparator, shows no M2/M3 selectivity in rat tissues [5]. Users evaluating cyclopyrronium for procurement must recognize that its M3-over-M2 selectivity ratio, absolute binding affinity, and dissociation half-life remain unknown and cannot be inferred from glycopyrronium data without experimental verification, given the documented impact of N-alkyl modifications on receptor kinetics.

Receptor selectivity Binding kinetics M3 muscarinic receptor Residence time

Clinical Efficacy Landscape: Glycopyrronium Bromide 1% Cream Achieves Significant Gravimetric Sweat Reduction (–197.08 mg vs. –83.49 mg Placebo, P=0.004) in Phase III Hyperhidrosis Trials

The clinical evidence base for glycopyrronium bromide (GPB) topical formulations in primary axillary hyperhidrosis is robust. A pivotal Phase IIIa randomized controlled trial demonstrated that 1% GPB cream applied once daily for 4 weeks produced a mean gravimetric sweat reduction of –197.08 mg versus –83.49 mg for placebo (P = 0.004) [1][2]. A subsequent meta-analysis of four RCTs involving 1,401 patients confirmed that GPB significantly increased HDSS responder rates (RR = 2.33, 95% CI [1.99–2.74], P < 0.00001) and improved Dermatology Life Quality Index scores (MD = –2.32, 95% CI [–3.09 to –1.55], P < 0.00001) [3]. Long-term Phase 3b data show that 1% GPB cream maintains significant sweat reduction and quality-of-life improvement over 72 weeks of treatment in patients with severe primary axillary hyperhidrosis [4]. For comparator agents: topical oxybutynin achieves HDSS improvement in 73.6% vs. 42.8% placebo (P < 0.00001) in pooled systematic review analysis [5]; sofpironium bromide 5% gel achieves 53.9% vs. 36.4% vehicle HDSS response (P = 0.003) in Phase III Japanese trials [6]. Critically, no clinical efficacy data—gravimetric, HDSS-based, or otherwise—have been published specifically for cyclopyrronium in hyperhidrosis or any other indication, rendering direct clinical efficacy comparison impossible at present.

Hyperhidrosis Gravimetric sweat measurement Phase III clinical trial HDSS

INN Nomenclature and Regulatory Status: Cyclopyrronium Holds a Distinct International Nonproprietary Name and FDA UNII, Separate from Glycopyrronium

Cyclopyrronium and glycopyrronium are assigned distinct International Nonproprietary Names (INN) by the World Health Organization, confirming their status as separate pharmaceutical substances . Cyclopyrronium was assigned its INN as early as p-INN List 12 (1962) and r-INN List 5 (1965), while glycopyrronium received a separate INN designation . The FDA Substance Registration System assigns cyclopyrronium the unique UNII code GYP5851PHS, whereas glycopyrronium carries a different UNII [1]. The cyclopyrronium bromide salt form (CAS 15599-22-1) is distinct from glycopyrronium bromide (CAS 51186-83-5). In contrast, glycopyrronium tosylate (Qbrexza, 2.4% cloth) is FDA-approved for primary axillary hyperhidrosis in patients ≥9 years (approved June 2018), and sofpironium bromide (Ecclock) is approved in Japan (2020) [2][3]. Cyclopyrronium has no regulatory approval for any clinical indication in the US, EU, or Japan, and the ZINC database confirms that 'this substance has not been detected to have been used in any clinical trials' [4]. This regulatory distinction is material: procurement for GMP manufacturing, clinical trial supply, or drug master file compilation requires the specific cyclopyrronium INN/UNII, not glycopyrronium.

INN nomenclature Regulatory identity FDA UNII Procurement compliance

Retrometabolic Design Gap: Sofpironium Bromide's Engineered Hydrolytic Inactivation Represents a Pharmacokinetic Differentiation That Cyclopyrronium's Ester Susceptibility Must Match or Exceed

Sofpironium bromide, a close structural relative in the topical anticholinergic space, was specifically designed as a 'retrometabolic' or 'soft' drug: its ester moiety is engineered for rapid non-enzymatic hydrolysis in the systemic circulation to an inactive carboxylic acid metabolite, thereby minimizing systemic anticholinergic adverse effects (dry mouth, mydriasis, urinary hesitation, constipation) after topical application [1][2]. Sofpironium is metabolized primarily through non-enzymatic hydrolysis, with additional contributions from CYP2D6 and CYP3A4 oxidative metabolism and glycine conjugation [3]. Glycopyrronium bromide, by comparison, has a plasma half-life of approximately 3 hours and is associated with higher rates of systemic anticholinergic effects compared with sofpironium; a recent network meta-analysis found glycopyrronium associated with the highest risks for mydriasis and constipation, while sofpironium was associated with the highest risk of dry mouth but lower systemic burden overall [3][4]. Cyclopyrronium, as a simple α-cyclopentylphenylacetyl ester (no α-hydroxyl), has a distinct ester hydrolysis susceptibility profile compared with both glycopyrronium (α-hydroxymandelate ester) and sofpironium (engineered labile ester). Its systemic half-life, primary metabolic pathway, and metabolite activity have not been publicly characterized [5].

Retrometabolic drug design Soft drug Hydrolytic inactivation Systemic safety

Cyclopyrronium (732183-55-0): Evidence-Based Research and Industrial Application Scenarios


Analytical Reference Standard Procurement for Glycopyrronium-Related Impurity or Degradant Profiling

Cyclopyrronium (CAS 732183-55-0) should be procured as a certified analytical reference standard when developing HPLC, UPLC-MS, or GC-MS methods for impurity or degradant profiling of glycopyrronium-based drug products (e.g., Qbrexza cloth, Seebri Breezhaler, or generic glycopyrronium bromide formulations). The structural distinction between cyclopyrronium (N-ethyl-N-methyl-pyrrolidinium; α-cyclopentylphenylacetyl ester lacking the α-hydroxyl) and glycopyrronium (N,N-dimethyl-pyrrolidinium; α-cyclopentylmandelate ester) makes cyclopyrronium a plausible process-related impurity, synthetic byproduct, or degradation product that must be chromatographically resolved and quantified [1][2]. The distinct FDA UNII codes (GYP5851PHS for cyclopyrronium vs. separate UNII for glycopyrronium) and molecular formula differences (C₂₀H₃₀NO₂⁺ vs. C₁₉H₂₈NO₃⁺) necessitate that analytical methods specifically demonstrate resolution between these two closely related yet chemically non-identical species [1].

Structure-Activity Relationship (SAR) Probe for Muscarinic Receptor N-Alkyl Substitution Pharmacophore Mapping

Cyclopyrronium serves as a valuable SAR probe compound for medicinal chemistry programs investigating the impact of pyrrolidinium N-alkyl substitution on muscarinic receptor subtype selectivity, binding kinetics, and functional antagonism. The N-ethyl-N-methyl substitution pattern of cyclopyrronium represents an intermediate steric and lipophilic profile between glycopyrronium (N,N-dimethyl) and hypothetical N,N-diethyl or N-ethyl-N-propyl analogs. Evidence from glycopyrronium SAR studies demonstrates that the quaternary ammonium group is a critical pharmacophoric element governing M3/M2 selectivity and receptor residence time [1][2]. Procurement of cyclopyrronium alongside glycopyrronium enables direct comparative radioligand binding assays and functional antagonism studies (e.g., guinea pig ileum, human airway smooth muscle, or recombinant M1–M5 cell lines) to quantify the contribution of the N-ethyl group to affinity, selectivity, and dissociation kinetics—data that are entirely absent from the public domain for cyclopyrronium and represent a significant opportunity for original research contribution [3].

Preclinical Formulation Screening for Topical Hyperhidrosis Product Development

Investigators developing novel topical anticholinergic formulations for hyperhidrosis or sialorrhea may consider cyclopyrronium as an alternative active pharmaceutical ingredient (API) candidate for preclinical screening, provided they first commission the critical missing characterization data (receptor selectivity, functional potency, hydrolysis kinetics, and dermal permeability). The comparative clinical landscape—where glycopyrronium tosylate 2.4% cloth (Qbrexza) is FDA-approved, glycopyrronium bromide 1% cream demonstrates robust Phase III efficacy (HDSS RR = 2.33, gravimetric sweat reduction –197.08 mg), sofpironium bromide 5% gel shows 53.9% HDSS response in Japanese Phase III trials, and oxybutynin topical achieves 73.6% HDSS improvement—provides clearly defined efficacy benchmarks against which any cyclopyrronium formulation must be evaluated [1][2][3]. The N-ethyl substitution and distinct ester chemistry of cyclopyrronium could theoretically confer advantages in dermal flux, local tissue retention, or metabolic inactivation profile, but these hypotheses require experimental validation through Franz cell permeation studies, in vitro metabolism assays, and in vivo pharmacodynamic models before cyclopyrronium can be rationally selected over the more clinically validated alternatives. Users must approach procurement for this application with the understanding that cyclopyrronium currently occupies a 'pre-characterization' stage and requires significant foundational work [4].

Gastrointestinal Motility Research Tool for Ex Vivo and In Vivo Muscarinic Pharmacology

The NCATS Inxight-confirmed ex vivo efficacy of cyclopyrronium bromide in inhibiting gastrointestinal motility in isolated guinea pig ileum establishes this compound as a valid research tool for gastrointestinal pharmacology studies [1]. Its quaternary ammonium structure predicts limited CNS penetration (analogous to glycopyrronium, which does not cross the blood-brain barrier), making cyclopyrronium suitable for experiments requiring peripheral muscarinic blockade without central effects [2]. Potential research applications include: investigation of muscarinic receptor subtype contributions to GI motility patterns; comparative studies with glycopyrronium to determine N-alkyl-dependent differences in gut vs. airway tissue selectivity; and evaluation as a reference antagonist in novel prokinetic or antispasmodic drug discovery programs. The absence of clinical data for cyclopyrronium is less critical for this application context, as the compound serves as a mechanistic probe rather than a translational candidate. Procurement should specify cyclopyrronium bromide (CAS 15599-22-1) for ex vivo and in vivo pharmacological studies requiring a water-soluble quaternary ammonium anticholinergic with distinct N-alkyl chemistry [3].

Quote Request

Request a Quote for Cyclopyrronium

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.